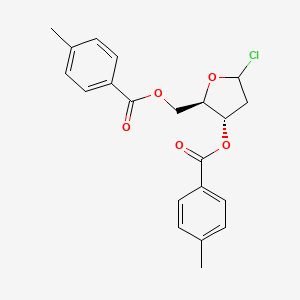
(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran derivatives and 4-methylbenzoic acid.
Esterification: The esterification process involves reacting the chlorinated intermediate with 4-methylbenzoic acid in the presence of a catalyst, such as sulfuric acid or a suitable base.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides or thiols.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicinal chemistry, this compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal applications, it may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2R,3S)-5-Hydroxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: This compound differs by having a hydroxyl group instead of a chlorine atom.
(2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: This variant has a methoxy group in place of the chlorine atom.
Uniqueness
The presence of the chlorine atom in (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where specific chemical behaviors are desired.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
生物活性
(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, with the CAS number 4330-21-6, is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C21H21ClO5
- Molecular Weight : 388.84 g/mol
- IUPAC Name : this compound
- Purity : ≥ 90%
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Utilization of tetrahydrofuran derivatives and 4-methylbenzoic acid.
- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid in the presence of catalysts like sulfuric acid.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate various biochemical pathways by:
- Inhibiting or activating enzymes.
- Altering receptor activities.
- Interfering with cellular signaling pathways .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation in vitro. |
| Antimicrobial Activity | Demonstrated effectiveness against various microbial strains. |
| Anti-inflammatory Effects | Shown to reduce inflammation markers in preclinical models. |
Case Studies and Research Findings
- Antitumor Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Research indicated that this compound exhibits antibacterial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Inflammation Models : In animal models, the compound reduced levels of pro-inflammatory cytokines, suggesting a potential for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
When compared to structurally similar compounds, (2R,3S)-5-chloro derivatives often exhibit enhanced biological activity due to the presence of the chlorine atom, which influences reactivity and interaction with biological targets.
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (2R,3S)-5-Hydroxy derivative | Hydroxyl group instead of chlorine | Lower antitumor activity |
| (2R,3S,5R)-5-Methoxy derivative | Methoxy group in place of chlorine | Reduced antimicrobial efficacy |
特性
CAS番号 |
3601-89-6 |
|---|---|
分子式 |
C21H21ClO5 |
分子量 |
388.8 g/mol |
IUPAC名 |
[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |
InChIキー |
FJHSYOMVMMNQJQ-IPMKNSEASA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
同義語 |
2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl Chloride; 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















